molecular formula C21H22ClN2O+ B1226224 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium

Cat. No. B1226224
M. Wt: 353.9 g/mol
InChI Key: VQHSVULGRFPZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium is a member of imidazoles.

Scientific Research Applications

Antiviral Activity

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium and its derivatives have been studied for their antiviral properties. Notably, one derivative exhibited significant antiviral activity against the Flu A H1N1 California/07/2009 virus. The efficacy of this compound was expressed through EC50, IC50, and SI values determined in vitro within a range of concentrations of 0.1 – 100 μg/mL, highlighting its potential as an antiviral agent (Demchenko et al., 2019).

Antibacterial and Antifungal Activity

Several studies have synthesized and analyzed the antibacterial and antifungal activity of derivatives of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium. Compounds have shown a broad spectrum of activity towards various microorganisms, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. These findings suggest potential applications of these compounds in developing new antimicrobial drugs (Demchenko et al., 2021).

Antitumor Activity

Compounds derived from 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium have been synthesized and evaluated for their antitumor activity, particularly against PC-3 prostate cancer cells. The results indicated that certain derivatives exceed the performance of 5-fluorouracil, a comparison drug, in inhibiting the growth of PC-3 prostate cancer cells. This underscores the potential of these compounds in prostate cancer treatment and warrants further studies to explore their applicability as antitumor medicines (Demchenko et al., 2019).

properties

Product Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium

Molecular Formula

C21H22ClN2O+

Molecular Weight

353.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium

InChI

InChI=1S/C21H22ClN2O/c1-25-19-12-6-16(7-13-19)20-15-24(18-10-8-17(22)9-11-18)21-5-3-2-4-14-23(20)21/h6-13,15H,2-5,14H2,1H3/q+1

InChI Key

VQHSVULGRFPZKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C3=[N+]2CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium
Reactant of Route 2
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium
Reactant of Route 6
1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium

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